4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1152624-72-0
VCID: VC3355672
InChI: InChI=1S/C13H14N2O3/c1-8(2)9-3-5-10(6-4-9)15-7-11(16)12(14-15)13(17)18/h3-8,16H,1-2H3,(H,17,18)
SMILES: CC(C)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol

4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid

CAS No.: 1152624-72-0

Cat. No.: VC3355672

Molecular Formula: C13H14N2O3

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid - 1152624-72-0

Specification

CAS No. 1152624-72-0
Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
IUPAC Name 4-hydroxy-1-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C13H14N2O3/c1-8(2)9-3-5-10(6-4-9)15-7-11(16)12(14-15)13(17)18/h3-8,16H,1-2H3,(H,17,18)
Standard InChI Key DCYGDFVXIAZLKG-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O
Canonical SMILES CC(C)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O

Introduction

Chemical Structure and Properties

Structural Features

4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid possesses several key structural features:

  • A pyrazole core (five-membered heterocycle with two adjacent nitrogen atoms)

  • A hydroxyl group at the 4-position of the pyrazole ring

  • A carboxylic acid functionality at the 3-position of the pyrazole ring

  • A 4-(propan-2-yl)phenyl substituent at the 1-position of the pyrazole ring

This structural arrangement can be compared to the related compound 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 1006492-88-1), which shares the same core structure but lacks the propan-2-yl (isopropyl) group on the phenyl ring .

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid likely exhibits the following properties:

PropertyValue/Description
Molecular FormulaC13H14N2O3
Molecular WeightApproximately 246.26 g/mol
Physical AppearanceLikely a crystalline solid
SolubilityProbable good solubility in polar organic solvents; limited water solubility
Melting PointEstimated range: 180-220°C (based on similar compounds)
pKaEstimated around 3-4 for the carboxylic acid group
Hydrogen Bond Donors2 (hydroxyl and carboxylic acid groups)
Hydrogen Bond Acceptors5 (N atoms, carbonyl oxygen, hydroxyl oxygen)

The compound is expected to exhibit tautomerism, where the hydroxyl group at the 4-position can exist in equilibrium with its keto form, similar to other hydroxy-pyrazoles .

Synthesis Methods

Cyclization Approach

One potential synthesis route could involve the cyclization of appropriate β-diketones or β-ketoesters with 4-(propan-2-yl)phenylhydrazine. This approach is commonly used for synthesizing substituted pyrazoles and could be adapted for the target compound .

Functionalization of Pyrazole Core

Another approach might involve the functionalization of a preformed pyrazole ring. For instance, starting with a suitable pyrazole derivative and introducing the required functional groups through sequential reactions . The experimental work reported for 1H-pyrazole-3-carboxylic acid conversion to corresponding carboxamides provides insight into potential functionalization strategies .

Challenges in Synthesis

The synthesis of 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid presents several challenges:

  • Regioselectivity in the cyclization step

  • Protection and deprotection strategies for the hydroxyl and carboxylic acid groups

  • Purification difficulties, as noted in the synthesis of related compounds

The patent literature indicates that pyrazole-3-carboxylic acids, after hydrolysis, are readily soluble in water and difficult to isolate by extraction, which might also apply to this compound .

Structural Characterization

Spectroscopic Analysis

Based on analysis of related compounds, the following spectroscopic characteristics would be expected for 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid:

NMR Spectroscopy

¹H NMR (estimated key signals):

  • A singlet at approximately δ 7.5-8.0 ppm for the pyrazole C5-H

  • Signals at δ 7.0-7.5 ppm for the aromatic protons

  • A septet at approximately δ 2.8-3.0 ppm for the methine proton of the isopropyl group

  • A doublet at approximately δ 1.2-1.3 ppm for the methyl protons of the isopropyl group

  • Broad signals for the exchangeable protons of the hydroxyl and carboxylic acid groups

¹³C NMR (estimated key signals):

  • Signal for the carboxylic carbon at approximately δ 165-170 ppm

  • Signals for the pyrazole carbons at approximately δ 135-155 ppm

  • Signals for the aromatic carbons at approximately δ 120-140 ppm

  • Signals for the isopropyl carbons at approximately δ 20-35 ppm

IR Spectroscopy

The IR spectrum would likely show characteristic absorption bands:

  • O-H stretching at 3300-3500 cm⁻¹ (broad)

  • C=O stretching at 1680-1710 cm⁻¹

  • C=N and C=C stretching at 1500-1600 cm⁻¹

  • C-N stretching at 1300-1400 cm⁻¹

Biological Activities and Applications

Synthetic Applications

4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid could serve as a versatile building block for synthesizing more complex heterocyclic compounds. The carboxylic acid functionality allows for various transformations including:

  • Amide formation through coupling with amines

  • Ester formation

  • Reduction to alcohols

  • Decarboxylation reactions

These transformations could generate libraries of derivatives with potentially enhanced biological activities or specialized applications .

Material Science Applications

Pyrazole derivatives have found applications in material science as ligands for coordination compounds. The hydroxyl and carboxylic acid functionalities in 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid provide potential coordination sites for metal ions, suggesting possible applications in:

  • Coordination polymers

  • Metal-organic frameworks

  • Catalysis

  • Sensing materials

The coordination properties of pyrazoles have been highlighted in research on related compounds, indicating similar potential for this specific derivative .

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